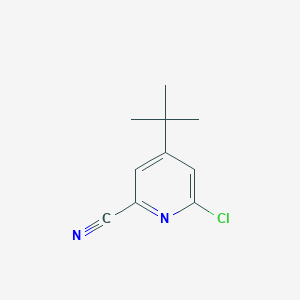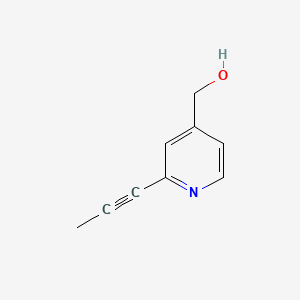
2-(1-propyn-1-yl)-4-Pyridinemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-propyn-1-yl)-4-Pyridinemethanol is an organic compound that features a pyridine ring substituted with a propynyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-propyn-1-yl)-4-Pyridinemethanol typically involves the alkylation of 4-pyridinemethanol with a propynyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and 1-bromo-1-propyne as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic systems and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated reactors and real-time monitoring can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-propyn-1-yl)-4-Pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Substitution: The propynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the propynyl group.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles in the presence of a base such as triethylamine (TEA) in an appropriate solvent.
Major Products Formed
Oxidation: 2-(1-propyn-1-yl)-4-pyridinecarboxaldehyde or 2-(1-propyn-1-yl)-4-pyridinecarboxylic acid.
Reduction: this compound or 2-(1-propyl)-4-pyridinemethanol.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-propyn-1-yl)-4-Pyridinemethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2-(1-propyn-1-yl)-4-Pyridinemethanol depends on its interactions with molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the propynyl group can participate in π-π interactions and covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-propyn-1-yl)-4-Pyridinecarboxaldehyde
- 2-(1-propyn-1-yl)-4-Pyridinecarboxylic acid
- 2-(1-propyl)-4-Pyridinemethanol
Uniqueness
2-(1-propyn-1-yl)-4-Pyridinemethanol is unique due to the presence of both a propynyl group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to similar compounds that may lack one of these groups.
Eigenschaften
Molekularformel |
C9H9NO |
|---|---|
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(2-prop-1-ynylpyridin-4-yl)methanol |
InChI |
InChI=1S/C9H9NO/c1-2-3-9-6-8(7-11)4-5-10-9/h4-6,11H,7H2,1H3 |
InChI-Schlüssel |
KBJPBDBBYHAYDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC1=NC=CC(=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


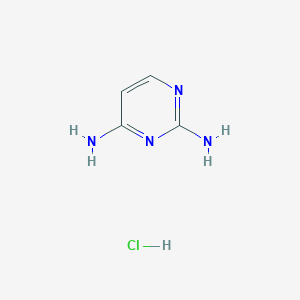
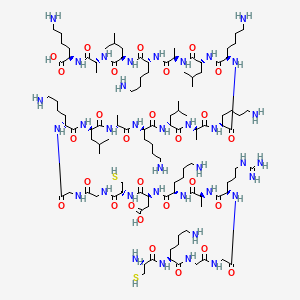
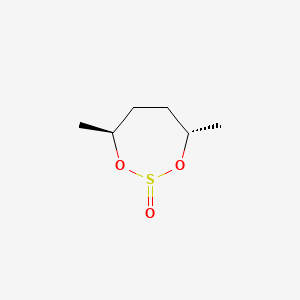

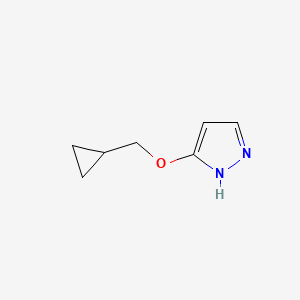
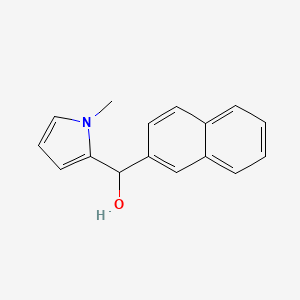

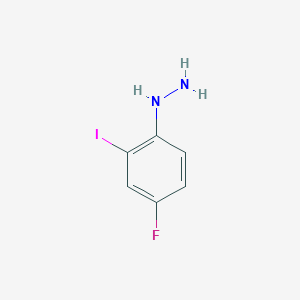

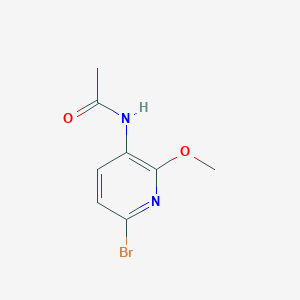

![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)

